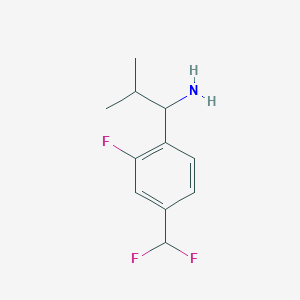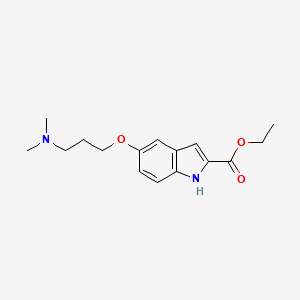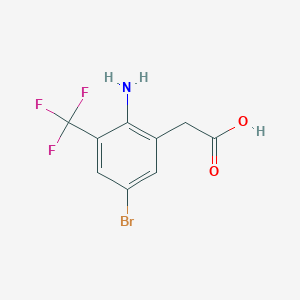
3-(4,4,4-Trifluorobutoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4,4-Trifluorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is a benzaldehyde derivative where the benzene ring is substituted with a trifluorobutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluorobutoxy)benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with benzaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(4,4,4-Trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4,4,4-Trifluorobutoxy)benzoic acid.
Reduction: 3-(4,4,4-Trifluorobutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluorobutoxy group can impart desirable properties to the final products.
Biology: The compound can be used in the development of new biochemical probes or as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 3-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In general, the trifluorobutoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in biochemical applications, the trifluorobutoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to the development of new drugs or diagnostic tools.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a trifluorobutoxy group.
3,4,5-Trifluorobenzaldehyde: Contains three fluorine atoms directly attached to the benzene ring.
4-(4,4,4-Trifluorobutoxy)benzaldehyde: Similar structure but with the trifluorobutoxy group in a different position on the benzene ring.
Uniqueness
3-(4,4,4-Trifluorobutoxy)benzaldehyde is unique due to the specific positioning of the trifluorobutoxy group, which can influence its chemical properties and reactivity. This unique structure can make it more suitable for certain applications compared to its analogs, particularly in the synthesis of complex organic molecules and pharmaceuticals.
属性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
3-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2 |
InChI 键 |
VKUZNGHQUXHQFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















